molecular formula C12H15NO2S B2980369 N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide CAS No. 2411289-99-9

N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide

Cat. No.: B2980369
CAS No.: 2411289-99-9
M. Wt: 237.32
InChI Key: KRPBQKGESDZXMF-UHFFFAOYSA-N
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Description

N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32. This compound features a thiophene ring, a hydroxymethyl group, and a but-2-ynamide moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide typically involves multi-step organic reactions. One common approach is the Friedel–Crafts-type difunctionalization of ynamides, which allows for the construction of densely functionalized vinylarenes in a regio- and stereoselective fashion . Specific reaction conditions, such as the use of Lewis acid catalysts, are crucial for achieving high yields and selectivity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ynamide moiety can be reduced to form alkenes or alkanes.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The thiophene ring and ynamide moiety play crucial roles in its reactivity and biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide: Unique due to its specific functional groups and structural features.

    Other Ynamides: Share the ynamide moiety but differ in other substituents and functional groups.

    Thiophene Derivatives: Compounds containing the thiophene ring but lacking the ynamide moiety.

Uniqueness

This compound stands out due to its combination of a thiophene ring, hydroxymethyl group, and but-2-ynamide moiety, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-2-3-12(15)13-7-11(8-14)6-10-4-5-16-9-10/h4-5,9,11,14H,6-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPBQKGESDZXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(CC1=CSC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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